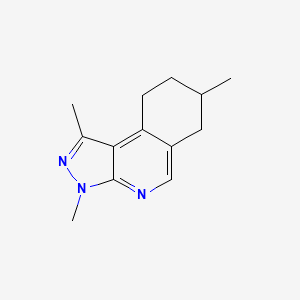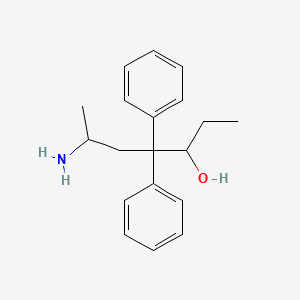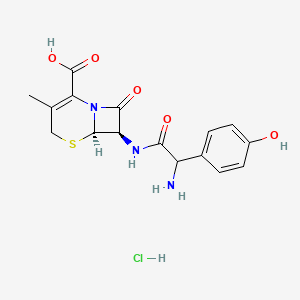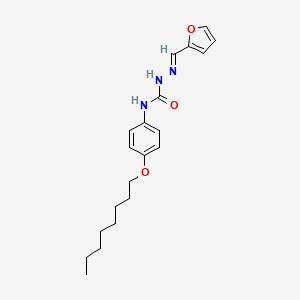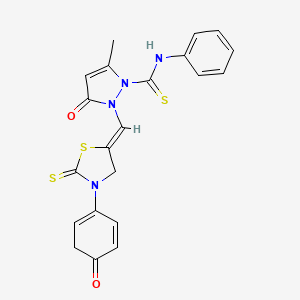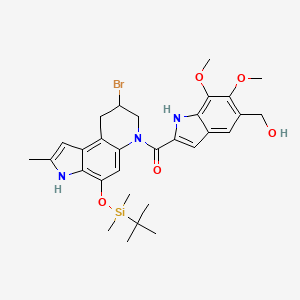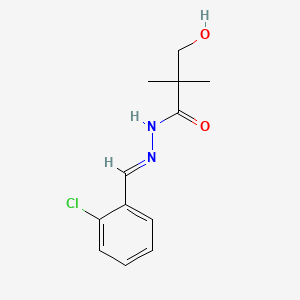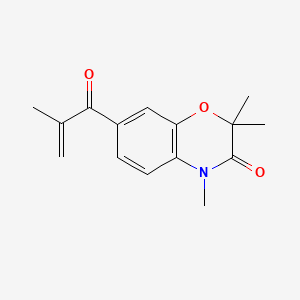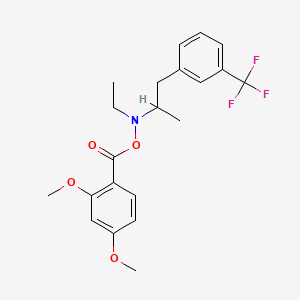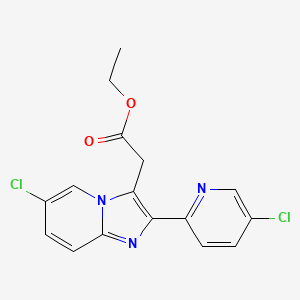
Benzeneacetonitrile, alpha-(3-((2-(3,4-dichlorophenyl)ethyl)methylamino)propyl)-3,4-dimethoxy-alpha-(1-methylethyl)-, (+-)-, monosulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetonitrile, alpha-(3-((2-(3,4-dichlorophenyl)ethyl)methylamino)propyl)-3,4-dimethoxy-alpha-(1-methylethyl)-, (±)-, monosulfamate is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structural features and diverse reactivity, making it a valuable subject of study in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetonitrile, alpha-(3-((2-(3,4-dichlorophenyl)ethyl)methylamino)propyl)-3,4-dimethoxy-alpha-(1-methylethyl)-, (±)-, monosulfamate involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the benzeneacetonitrile core, followed by the introduction of the 3,4-dimethoxy and 3,4-dichlorophenyl groups. The final step involves the addition of the monosulfamate group under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, utilizing automated reactors and precise control of reaction parameters. The process may involve the use of catalysts to enhance reaction efficiency and yield. Purification steps such as crystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetonitrile, alpha-(3-((2-(3,4-dichlorophenyl)ethyl)methylamino)propyl)-3,4-dimethoxy-alpha-(1-methylethyl)-, (±)-, monosulfamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Benzeneacetonitrile, alpha-(3-((2-(3,4-dichlorophenyl)ethyl)methylamino)propyl)-3,4-dimethoxy-alpha-(1-methylethyl)-, (±)-, monosulfamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of Benzeneacetonitrile, alpha-(3-((2-(3,4-dichlorophenyl)ethyl)methylamino)propyl)-3,4-dimethoxy-alpha-(1-methylethyl)-, (±)-, monosulfamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Benzeneacetonitrile derivatives: Compounds with similar core structures but different substituents.
3,4-Dimethoxyphenyl derivatives: Compounds with similar aromatic ring substitutions.
Monosulfamate derivatives: Compounds with similar sulfamate groups but different core structures.
Uniqueness
Benzeneacetonitrile, alpha-(3-((2-(3,4-dichlorophenyl)ethyl)methylamino)propyl)-3,4-dimethoxy-alpha-(1-methylethyl)-, (±)-, monosulfamate is unique due to its specific combination of functional groups and stereochemistry
Properties
CAS No. |
112704-11-7 |
|---|---|
Molecular Formula |
C25H35Cl2N3O5S |
Molecular Weight |
560.5 g/mol |
IUPAC Name |
5-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-(3,4-dimethoxyphenyl)-2-propan-2-ylpentanenitrile;sulfamic acid |
InChI |
InChI=1S/C25H32Cl2N2O2.H3NO3S/c1-18(2)25(17-28,20-8-10-23(30-4)24(16-20)31-5)12-6-13-29(3)14-11-19-7-9-21(26)22(27)15-19;1-5(2,3)4/h7-10,15-16,18H,6,11-14H2,1-5H3;(H3,1,2,3,4) |
InChI Key |
JKBPIEFDTNVSAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)Cl)Cl)(C#N)C2=CC(=C(C=C2)OC)OC.NS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




